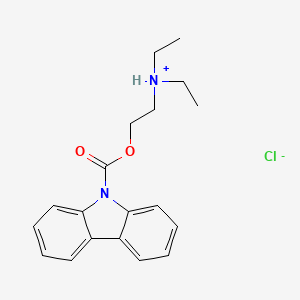
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the N-alkylation of carbazole with 2-chloroethanol, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its photoluminescent properties.
Mecanismo De Acción
The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole-9-carboxylic acid, 2-(dimethylamino)ethyl ester, hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure but different core structure.
Uniqueness
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of the carbazole core and the diethylaminoethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64057-94-9 |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
Clave InChI |
NRSAHUUHMMVYTD-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
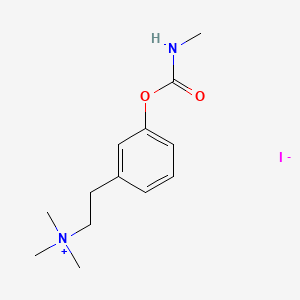
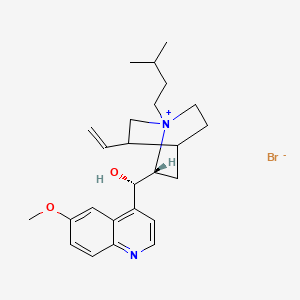
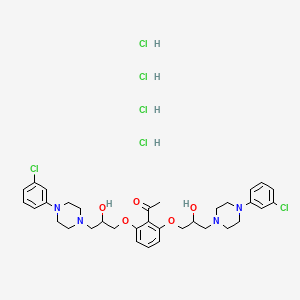
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
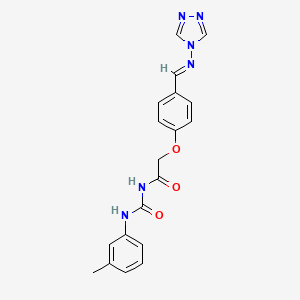

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
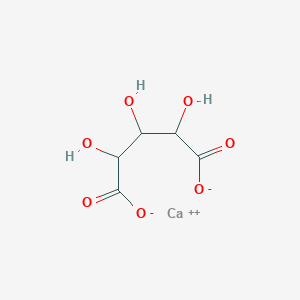
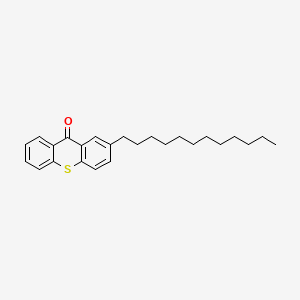

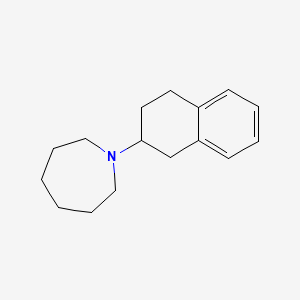
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
